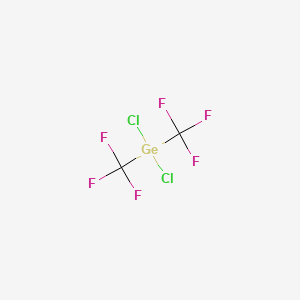
Dichlorobis(trifluoromethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(trifluoromethyl)germane is an organogermanium compound with the chemical formula C₂Cl₂F₆Ge It is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a germanium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethylating agents. One common method is the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Dichlorobis(trifluoromethyl)germane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium or organomagnesium compounds for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under inert atmospheres to prevent moisture or oxygen from interfering with the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organogermanium compounds, while oxidation or reduction reactions can produce germanium compounds with different oxidation states.
科学研究应用
Dichlorobis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: The compound is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of Dichlorobis(trifluoromethyl)germane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and trifluoromethyl groups. The germanium center can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the trifluoromethyl groups can influence the electronic properties of the compound, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Dichlorobis(trifluoromethyl)silane: Similar to Dichlorobis(trifluoromethyl)germane but with a silicon center instead of germanium.
Dichlorobis(trifluoromethyl)tin: Contains a tin center and exhibits different reactivity compared to germanium compounds.
Dichlorobis(trifluoromethyl)lead:
Uniqueness
This compound is unique due to the presence of germanium, which imparts specific electronic and steric properties to the compound. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in various chemical transformations.
属性
CAS 编号 |
56593-14-7 |
|---|---|
分子式 |
C2Cl2F6Ge |
分子量 |
281.54 g/mol |
IUPAC 名称 |
dichloro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2Cl2F6Ge/c3-11(4,1(5,6)7)2(8,9)10 |
InChI 键 |
OXLBJBBJYOVQJV-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


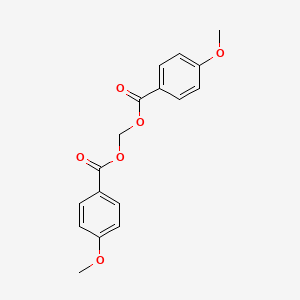
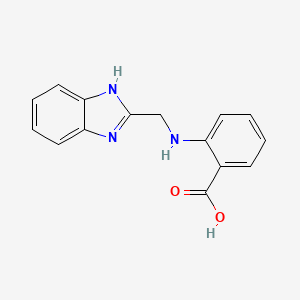
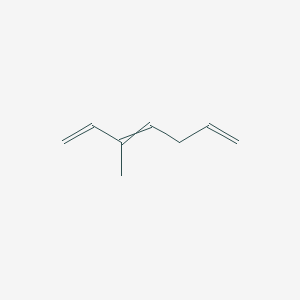
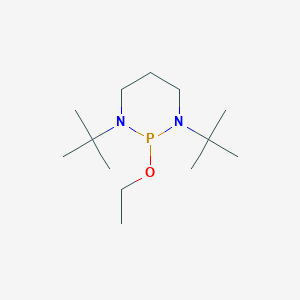
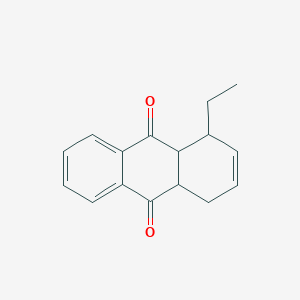
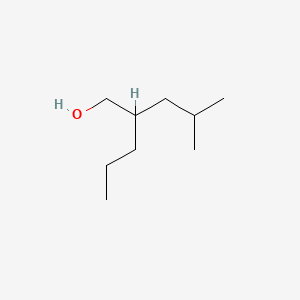
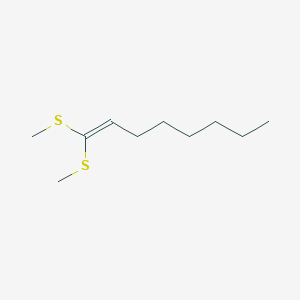
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
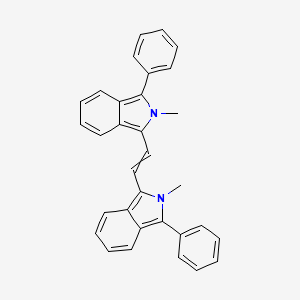
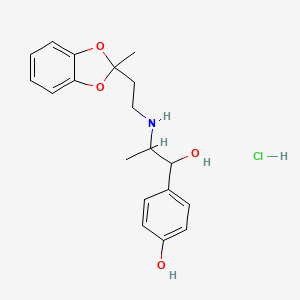
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
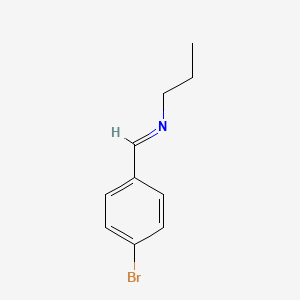
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
